1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring substituted with methoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phospholane precursor with methoxymethylating agents under controlled conditions. One common method includes the use of formaldehyde dimethyl acetal as a methoxymethylating agent in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
Scientific Research Applications
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phospholane ring structure provides a unique scaffold that can modulate the activity of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution pattern but lacks the phosphorus component.
Methoxymethylpyrrole: Contains a methoxymethyl group but has a different core structure.
Uniqueness
1-(Methoxymethyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its combination of a phospholane ring with methoxymethyl and dimethyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
61213-62-5 |
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Molecular Formula |
C8H15O2P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
1-(methoxymethyl)-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C8H15O2P/c1-7-4-11(9,6-10-3)5-8(7)2/h4-6H2,1-3H3 |
InChI Key |
FWUGCFBYXPVIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(=O)(C1)COC)C |
Origin of Product |
United States |
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